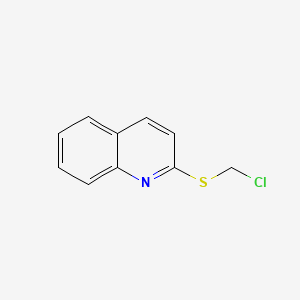

Quinoline, 2-((chloromethyl)thio)-

Description

BenchChem offers high-quality Quinoline, 2-((chloromethyl)thio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 2-((chloromethyl)thio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62601-19-8 |

|---|---|

Molecular Formula |

C10H8ClNS |

Molecular Weight |

209.70 g/mol |

IUPAC Name |

2-(chloromethylsulfanyl)quinoline |

InChI |

InChI=1S/C10H8ClNS/c11-7-13-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2 |

InChI Key |

LFQJMJHMMNGWPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCCl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic and Synthetic Analysis of 2-((chloromethyl)thio)quinoline

Predicted Spectroscopic Data of 2-((chloromethyl)thio)quinoline

The spectroscopic characteristics of 2-((chloromethyl)thio)quinoline can be inferred from its structural analogues, primarily 2-(chloromethyl)quinoline and quinoline-2-thiol. The introduction of the thioether linkage and the chloromethyl group will influence the chemical shifts and vibrational frequencies in predictable ways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl protons (-S-CH₂-Cl), likely in the range of δ 4.5-5.5 ppm. The aromatic protons on the quinoline ring will appear in the typical downfield region of δ 7.0-8.5 ppm, with coupling patterns consistent with a 2-substituted quinoline system.

¹³C NMR: The carbon spectrum will feature a signal for the chloromethyl carbon, anticipated around δ 40-50 ppm. The carbon atom of the quinoline ring attached to the sulfur (C2) will experience a shift, and the remaining aromatic carbons will resonate in the δ 120-150 ppm range.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI-MS) is expected to show a molecular ion peak (M⁺). Key fragmentation patterns would likely involve the loss of the chloromethyl group ([M-CH₂Cl]⁺) and cleavage of the C-S bond. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for fragments containing the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the quinoline ring system. Key absorptions would include C-H stretching of the aromatic ring (~3050 cm⁻¹), C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending in the 900-700 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl group is expected to appear in the 800-600 cm⁻¹ region.

Spectroscopic Data of Analogous Compounds

For reference, the following tables summarize the available spectroscopic data for the related compounds: 2-(chloromethyl)quinoline and quinoline-2-thiol.

Spectroscopic Data for 2-(chloromethyl)quinoline

| Parameter | Value |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| ¹H NMR | Data not explicitly detailed in search results. |

| ¹³C NMR | Data not explicitly detailed in search results. |

| Mass Spectrum (GC-MS) | Available through various databases.[1] |

| IR Spectrum | Data available. |

Spectroscopic Data for Quinoline-2-thiol

| Parameter | Value |

| Molecular Formula | C₉H₇NS |

| Molecular Weight | 161.23 g/mol |

| ¹H NMR | Data available in the literature. |

| ¹³C NMR | Data available in the literature. |

| UV-Vis Spectrum | Data has been reported.[2] |

| IR Spectrum | Data has been reported.[2] |

Proposed Synthetic Protocol

A viable synthetic route to 2-((chloromethyl)thio)quinoline involves the S-alkylation of quinoline-2-thiol with a suitable chloromethylating agent.

Reaction: Quinoline-2-thiol + Chloromethylating Agent → 2-((chloromethyl)thio)quinoline

Proposed Methodology:

-

Deprotonation: Quinoline-2-thiol (1 equivalent) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), is added portion-wise at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate.

-

Alkylation: A chloromethylating agent, such as chloroiodomethane or bis(chloromethyl) ether (1.1 equivalents), is added dropwise to the solution while maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC until completion).

-

Workup: The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-((chloromethyl)thio)quinoline.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 2-((chloromethyl)thio)quinoline.

Caption: Proposed synthesis workflow for 2-((chloromethyl)thio)quinoline.

Signaling Pathways and Biological Activity

There is no information available in the searched scientific literature regarding the biological activity or involvement in any signaling pathways for 2-((chloromethyl)thio)quinoline. The biological effects of this compound would need to be determined through future in vitro and in vivo studies.

References

Physical and chemical properties of Quinoline, 2-((chloromethyl)thio)-

An In-depth Technical Guide to Quinoline, 2-((chloromethyl)thio)- and its Analogs

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The introduction of a chloromethylthio group at the 2-position of the quinoline ring is anticipated to confer unique chemical reactivity, making it a potentially valuable intermediate for the synthesis of novel bioactive molecules and functional materials. The chloromethyl group can act as an electrophilic site, allowing for facile nucleophilic substitution reactions, while the thioether linkage provides a flexible spacer and can influence the overall electronic and steric properties of the molecule.

This technical guide summarizes the available information on the key precursors and related analogs of Quinoline, 2-((chloromethyl)thio)-, namely 2-(chloromethyl)quinoline and quinoline-2-thiol, to provide a foundational understanding for researchers exploring this chemical space.

Physicochemical Properties of Key Analogs

The following tables summarize the known physical and chemical properties of 2-(chloromethyl)quinoline and its hydrochloride salt. This data is essential for understanding the handling, storage, and reactivity of these compounds, which would be precursors or close structural relatives of the target molecule.

Table 1: Physical and Chemical Properties of 2-(Chloromethyl)quinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| IUPAC Name | 2-(chloromethyl)quinoline | [1] |

| CAS Number | 4377-41-7 | [1] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Table 2: Physical and Chemical Properties of 2-(Chloromethyl)quinoline Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₀H₉Cl₂N | [2][3][4] |

| Molecular Weight | 214.09 g/mol | [2][3][4][5] |

| IUPAC Name | 2-(chloromethyl)quinoline;hydrochloride | [2] |

| CAS Number | 3747-74-8 | [2][3][4][5] |

| Appearance | Powder | [5][6] |

| Melting Point | 183-187 °C | [6] |

| Boiling Point | 288.8°C at 760 mmHg | [3] |

| Solubility | Soluble in water | [6] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [6] |

Synthesis of Key Precursors

The synthesis of Quinoline, 2-((chloromethyl)thio)- would likely proceed through the reaction of quinoline-2-thiol (also known as 2-mercaptoquinoline) with a suitable chloromethylating agent. Understanding the synthesis of these precursors is therefore critical.

Synthesis of 2-Chloroquinoline-3-carbaldehyde

A common precursor for various 2-substituted quinolines is 2-chloroquinoline-3-carbaldehyde. A general synthesis involves the Vilsmeier-Haack reaction of acetanilides.

Caption: Synthesis of 2-Chloro-3-formylquinoline.

Conversion to 2-Mercaptoquinoline-3-carbaldehyde

The resulting 2-chloroquinoline derivative can be converted to the corresponding thiol, which is a key intermediate for the target compound.

Caption: Synthesis of 2-Mercaptoquinoline-3-carbaldehyde.[7]

Proposed Synthesis of Quinoline, 2-((chloromethyl)thio)-

A plausible synthetic route to the target compound would involve the S-alkylation of quinoline-2-thiol with a chloromethylating agent. A common reagent for such a transformation is chloroacetyl chloride, followed by a subsequent reduction or modification. However, a more direct approach might involve reaction with a reagent like bis(chloromethyl) ether under basic conditions, though this reagent is highly carcinogenic and requires special handling. A more likely laboratory synthesis would involve the reaction of the sodium salt of quinoline-2-thiol with chloromethyl methyl ether or a similar reagent.

Caption: Proposed S-Alkylation for Target Synthesis.

Predicted Reactivity and Potential Applications

The target molecule, Quinoline, 2-((chloromethyl)thio)-, possesses two key reactive sites: the chloromethyl group and the quinoline ring system.

-

Nucleophilic Substitution: The chloromethyl group is a potent electrophile, making the compound susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups by reacting it with nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its potential use as a building block in drug discovery, enabling the synthesis of a library of derivatives for biological screening.

-

Electrophilic Aromatic Substitution: The quinoline ring itself can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the electron-withdrawing nature of the 2-((chloromethyl)thio)- substituent.

-

Coordination Chemistry: The nitrogen atom of the quinoline ring and the sulfur atom of the thioether linkage can act as ligands for metal ions, suggesting potential applications in catalysis and materials science.

The combination of these reactive features makes Quinoline, 2-((chloromethyl)thio)- a promising, albeit currently undocumented, scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials.

Safety and Handling

While specific safety data for Quinoline, 2-((chloromethyl)thio)- is unavailable, it should be handled with extreme caution, assuming it to be a hazardous substance. Based on its structural analogs:

-

2-(Chloromethyl)quinoline hydrochloride is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[2]

-

Alkylating agents (which the chloromethyl group represents) are often toxic and carcinogenic.

Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Although direct information on Quinoline, 2-((chloromethyl)thio)- is scarce, a detailed analysis of its structural precursors and analogs provides valuable insights into its likely physicochemical properties, potential synthetic routes, and predicted reactivity. The information compiled in this guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling a more informed approach to the exploration of this novel chemical entity. Further experimental investigation is necessary to fully elucidate the properties and potential of this promising compound.

References

- 1. 2-(Chloromethyl)quinoline | C10H8ClN | CID 20394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Chloromethyl)quinoline hydrochloride | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3747-74-8 | 2-(Chloromethyl)quinoline hydrochloride - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. 2-(氯甲基)喹啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(Chloromethyl)quinoline hydrochloride CAS#: 3747-74-8 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to Butriptyline (CAS 35941-65-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline, identified by CAS number 35941-65-2, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression.[1][2] Structurally, it is an analogue of amitriptyline, characterized by an isobutyl side chain instead of a propylidene side chain.[3] As a tertiary amine TCA, it belongs to the dibenzocycloheptadiene class of compounds.[2][3] Though less common than other TCAs, its distinct pharmacological profile warrants a detailed examination for research and drug development purposes.[2] This guide provides a comprehensive overview of Butriptyline's chemical properties, synthesis, pharmacology, and analytical methods.

Chemical and Physical Properties

Butriptyline is a white crystalline solid. Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 35941-65-2 | [4] |

| Molecular Formula | C₂₁H₂₇N | [4] |

| Molecular Weight | 293.45 g/mol | [4] |

| IUPAC Name | (±)-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N,N,2-trimethylpropan-1-amine | [2] |

| Synonyms | Butriptylene, Evadyne, AY-62014 | [2] |

| Hydrochloride CAS | 5585-73-9 | [3] |

| Hydrochloride Formula | C₂₁H₂₈ClN | [5] |

| Hydrochloride MW | 329.91 g/mol | [5] |

| Predicted LogP | 5.22 - 5.44 | [5] |

| Predicted pKa (Strongest Basic) | 10.01 | [5] |

| Predicted Water Solubility | 0.000351 mg/mL | [5] |

Synthesis

A plausible, generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for Butriptyline.

Analytical Profile

Comprehensive analytical characterization is crucial for the identification and quantification of Butriptyline. Below are the expected characteristics from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Butriptyline is expected to show characteristic signals for the aromatic protons of the dibenzocycloheptene ring system, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the isobutyl side chain and the fused ring system would appear at higher field strengths (1.0-4.0 ppm). The N-methyl groups would likely present as a singlet around 2.2-2.5 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons between 120-150 ppm. The aliphatic carbons of the side chain and the fused ring system would resonate in the range of 20-60 ppm.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a key tool for the identification and quantification of Butriptyline. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed at m/z 293. The fragmentation pattern would likely involve cleavage of the side chain, leading to characteristic fragment ions. For instance, a prominent peak at m/z 58 is often observed for compounds containing a dimethylaminomethyl group.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Butriptyline in biological matrices.

Infrared (IR) Spectroscopy

The IR spectrum of Butriptyline would exhibit characteristic absorption bands for its functional groups. These would include C-H stretching vibrations for the aromatic and aliphatic moieties. Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.[10][11]

Pharmacology

Pharmacodynamics

Butriptyline's primary mechanism of action is through its interaction with various neurotransmitter receptors and transporters. It is a potent antagonist at histamine H₁ and muscarinic acetylcholine receptors, which contributes to its sedative and anticholinergic side effects.[2][3] Its affinity for serotonin and norepinephrine transporters is comparatively weak.[2] The binding affinities (Ki) for various targets are summarized below.

| Target | Kᵢ (nM) | Species |

| Serotonin Transporter (SERT) | 1,360 - 10,000 (IC₅₀) | Human, Rat |

| Norepinephrine Transporter (NET) | 990 - 5,100 (IC₅₀) | Human, Rat |

| Dopamine Transporter (DAT) | 2,800 - 5,200 (IC₅₀) | Human, Rat |

| 5-HT₂ₐ Receptor | 380 | Human |

| α₁-Adrenergic Receptor | 570 | Human |

| Histamine H₁ Receptor | 1.1 | Human |

| Muscarinic Acetylcholine Receptors (mACh) | 35 | Human |

Source: Wikipedia, citing various primary sources.[2]

The following diagram illustrates the primary pharmacological actions of Butriptyline.

Caption: Pharmacodynamic profile of Butriptyline.

Pharmacokinetics

-

Absorption and Distribution: Butriptyline is administered orally.[12] It is highly bound to plasma proteins (>90%).[2][3] Therapeutic plasma concentrations are reported to be in the range of 60–280 ng/mL (204–954 nmol/L).[2][3]

-

Metabolism: Butriptyline undergoes hepatic metabolism, primarily through N-demethylation to its active metabolite, norbutriptyline.[2] The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of tricyclic antidepressants, with CYP2C19 and CYP2D6 playing significant roles in the metabolism of tertiary amines like amitriptyline, a close analogue of Butriptyline.[13]

-

Elimination: The elimination half-life of Butriptyline is approximately 20 hours.[2]

The metabolic pathway of Butriptyline is depicted below.

Caption: Primary metabolic pathway of Butriptyline.

Experimental Protocols

Detailed experimental protocols for Butriptyline are not widely published. However, based on standard methodologies for tricyclic antidepressants, representative protocols are described below.

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of Butriptyline to its target receptors (e.g., histamine H₁, muscarinic acetylcholine).

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.

-

Assay Buffer: Use an appropriate buffer system for the specific receptor (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4 for H₁ receptors).[14]

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-mepyramine for H₁ receptors) and varying concentrations of Butriptyline.[14]

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of Butriptyline (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is as follows:

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Transporter Uptake Assay (General Protocol)

This protocol outlines a general method for evaluating the inhibitory effect of Butriptyline on serotonin and norepinephrine transporters.

-

Cell Culture: Use cell lines stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).[15]

-

Assay Medium: Utilize a buffered salt solution (e.g., Hank's Balanced Salt Solution with 0.1% BSA).[15]

-

Incubation: Pre-incubate the cells with varying concentrations of Butriptyline.

-

Substrate Addition: Add a fluorescent or radiolabeled substrate for the transporter (e.g., a fluorescent mimic of serotonin).[15]

-

Detection: Measure the uptake of the substrate into the cells over time using a fluorescence plate reader or by scintillation counting.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake by Butriptyline.

Clinical Use and Adverse Effects

Butriptyline has been used for the treatment of depression, typically at dosages of 75-150 mg per day.[16] Clinical studies have shown its efficacy to be comparable to amitriptyline.[1][17]

Like other tricyclic antidepressants, Butriptyline is associated with a range of side effects, primarily due to its potent anticholinergic and antihistaminic activity.[2][12]

| Adverse Effect | Frequency | Source |

| Anticholinergic Effects (e.g., dry mouth, constipation, blurred vision, urinary retention) | 13.7% of patients | [1][16] |

| Sedation/Drowsiness | Common | [2][12] |

| Weight Gain | Possible | [12] |

| Orthostatic Hypotension | Possible | [12] |

| Cardiac Arrhythmias | Serious, less common | [12] |

| Seizures | Serious, less common | [12] |

Toxicology

Information on the specific toxicology of Butriptyline is limited. However, as a tricyclic antidepressant, it shares the class's potential for significant toxicity in overdose. Overdose symptoms can include cardiac arrhythmias, seizures, and central nervous system depression. The management of TCA overdose is primarily supportive.

Conclusion

Butriptyline (CAS 35941-65-2) is a tricyclic antidepressant with a distinct pharmacological profile characterized by potent antihistaminic and anticholinergic activity and weak inhibition of monoamine reuptake. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical profile, pharmacology, and clinical aspects to serve as a valuable resource for researchers and drug development professionals. Further investigation into its detailed synthesis and experimental protocols could provide deeper insights into this compound.

References

- 1. A multi-centre general practitioner assessment of butriptyline hydrochloride ('Evadyne') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butriptyline [medbox.iiab.me]

- 3. Butriptyline - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Butriptyline | C21H27N | CID 21772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. IR _2007 [uanlch.vscht.cz]

- 12. file.elabscience.com [file.elabscience.com]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. moleculardevices.com [moleculardevices.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A double-blind controlled multicenter trial comparing butriptyline with amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-((chloromethyl)thio)quinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 2-((chloromethyl)thio)quinoline Derivatives and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide delves into the potential biological significance of 2-((chloromethyl)thio)quinoline derivatives. While direct research on this specific scaffold is limited in the public domain, this document provides a comprehensive overview based on the activities of structurally related 2-thioquinoline and 2-chloroquinoline analogues. This guide summarizes key findings, presents quantitative data, details relevant experimental protocols, and visualizes pertinent chemical and biological pathways to inform future research and drug development efforts in this area.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1] Its derivatives have been successfully developed into drugs for a variety of conditions, including infectious diseases and cancer.[1][2] The versatility of the quinoline core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of sulfur-containing moieties and chloro groups, in particular, has been shown to modulate the biological activity of many heterocyclic compounds. This guide focuses on the potential activities of the 2-((chloromethyl)thio)quinoline scaffold by examining its constituent parts in related molecules.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer effects.[3][4] The presence of a thioether linkage at the 2-position and a chloro group can contribute significantly to this activity.

Cytotoxicity Data of Related Thioquinoline and Chloroquinoline Derivatives

The following table summarizes the cytotoxic activities of various quinoline derivatives that share structural similarities with the target compound.

| Compound/Derivative Class | Cell Line(s) | IC50/GI50 (µM) | Reference Compound(s) | Reference |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.35 | Neocryptolepine (6.26 µM) | [5] |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal) | 0.54 | 5-Fu | [5] |

| TAS-103 (Indeno[2,1-c]quinolin-7-one derivative) | P388 (Leukemia) | 0.0011 | - | [4][6] |

| TAS-103 (Indeno[2,1-c]quinolin-7-one derivative) | KB (Oral Carcinoma) | 0.0096 | - | [4][6] |

| Chalcone derivative 3b (dimethoxy-substituted quinoline) | SR (Leukemia) | Not specified (GI: 80.08%) | - | [3] |

| Chalcone derivative 3b (dimethoxy-substituted quinoline) | SF-539 (CNS Cancer) | Not specified (GI: 99.38%) | - | [3] |

Potential Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often attributed to several mechanisms:

-

Topoisomerase Inhibition: Some quinoline derivatives can stabilize the topoisomerase-DNA cleavable complex, leading to DNA damage and apoptosis. TAS-103, for example, is a dual inhibitor of topoisomerase I and II.[4][6]

-

Tubulin Polymerization Inhibition: Certain quinoline analogues act as microtubule-destabilizing agents by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[3]

-

PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival. Some 2-chloroquinoline derivatives have been shown to exert their cytotoxic effects by modulating this pathway.[5]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with chloroquine being a famous example. The introduction of a thio-group can enhance antimicrobial properties.

Antimicrobial Data of Related Thioquinoline Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for some thio-substituted quinoline analogues.

| Compound/Derivative Class | Bacterial/Fungal Strain(s) | MIC (µg/mL) | Reference Compound(s) | Reference |

| 2-Styryl quinoline 9j | Micrococcus luteus | 1.9 | Ciprofloxacin | [7] |

| 2-Styryl quinoline 9j | Klebsiella planticola | 1.9 | Ciprofloxacin | [7] |

| 2-Styryl quinoline 9k | Staphylococcus aureus | 1.9 | Ciprofloxacin | [8] |

| N-methylbenzofuro[3,2-b]quinoline derivative 8 | Vancomycin-resistant E. faecium | 4 | Vancomycin (>64 µg/mL) | [9] |

| Thieno[3,2-c]quinoline derivative 5 | Fungal strains | Not specified (Remarkable activity) | - | [10] |

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives can vary:

-

Enzyme Inhibition: Thioquinoline derivatives can inhibit essential microbial enzymes. For instance, some have been investigated as inhibitors of α-glucosidase, which could be relevant for both metabolic and infectious diseases.[11]

-

Biofilm Disruption: Some quinoline derivatives, like HT61, are effective against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[12]

-

Cell Wall Stress: HT61 has been shown to increase the expression of proteins involved in cell wall stress and division in S. aureus.[12]

Other Biological Activities

Beyond cancer and microbial infections, quinoline derivatives exhibit a broad spectrum of biological activities, including antioxidant and enzyme inhibitory effects.[13]

Antioxidant and Enzyme Inhibitory Activity

| Compound/Derivative Class | Activity | Key Findings | Reference |

| 2-(7-chloroquinolin-4-ylthio)propanoic acid | Antioxidant | Higher antioxidant action than Tiotriazolin by 27% | [13] |

| Sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acid | Antioxidant | Higher antioxidant action than Tiotriazolin by 41% | [13] |

| 2-(quinoline-2-ylthio)acetamide derivatives | α-glucosidase inhibition | IC50 values in the range of 0.18 to 2.10 µM | [11] |

Experimental Protocols

This section outlines common experimental methodologies for evaluating the biological activities of novel chemical entities like 2-((chloromethyl)thio)quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the microbial strain.

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microbe.

Visualizations

Generalized Synthetic Pathway for Thioquinoline Derivatives

Caption: General synthetic route to 2-thioquinoline derivatives.

Apoptosis Induction Pathway

Caption: A simplified intrinsic apoptosis pathway.

Conclusion and Future Directions

Future research should focus on the synthesis and systematic biological evaluation of a library of 2-((chloromethyl)thio)quinoline derivatives. Key areas of investigation should include:

-

Broad-spectrum anticancer screening against a panel of human cancer cell lines.

-

Antimicrobial testing against clinically relevant bacterial and fungal pathogens, including drug-resistant strains.

-

Mechanism of action studies to elucidate the specific molecular targets and signaling pathways affected by these compounds.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

This guide serves as a foundational resource to stimulate and inform such research endeavors, with the ultimate goal of unlocking the therapeutic potential of this promising class of molecules.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]

An In-depth Technical Guide on the Potential Mechanisms of Action of Quinoline Derivatives

Executive Summary

This document provides a comprehensive overview of the potential mechanisms of action for quinoline-based compounds, with a specific focus on their relevance to researchers, scientists, and drug development professionals. Due to a lack of specific published data on the mechanism of action of Quinoline, 2-((chloromethyl)thio)- , this guide explores the well-documented activities of structurally related quinoline derivatives. The diverse biological effects of the quinoline scaffold are highlighted, encompassing anticancer, antiviral, and other therapeutic applications. This guide synthesizes available scientific literature to present a detailed look at various mechanisms, including enzyme inhibition, disruption of cellular processes, and antiviral activities.

Quinoline Derivatives as Inhibitors of Multidrug Resistance Protein 2 (MRP2)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. One key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 2 (MRP2), which function as drug efflux pumps. Certain quinoline derivatives have been investigated as inhibitors of MRP2 to overcome this resistance.

A study on novel quinoline analogs of ketoprofen demonstrated their potential as MRP2 inhibitors.[1] These compounds were synthesized and evaluated for their cytotoxic activity and their ability to inhibit MRP2.

Quantitative Data: MRP2 Inhibition by Quinoline Analogs

| Compound | Description | MRP2 Inhibition Activity |

| 6d | A 4-carboxy quinoline with a dimethoxy phenyl group at position 2 | Showed the most potent MRP2 inhibition activity among the synthesized quinolines, greater than the reference drug ketoprofen.[1] |

| 7d | Methyl ester of compound 6d | Exhibited less MRP2 inhibition activity compared to 6d, suggesting the importance of the carboxyl group for interaction with MRP2.[1] |

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation:

-

Human cancer cell lines (A2780/RCIS - MRP2-overexpressing, and A2780 - drug-sensitive) are seeded in 96-well plates at a density of 5.0×10³ cells per well.[1]

-

The cells are incubated overnight at 37°C in a 5% CO₂ atmosphere.[1]

-

The culture medium is then replaced with fresh medium containing various concentrations (0-100 µM) of the synthesized quinoline compounds or a reference drug (e.g., cisplatin).[1]

-

Following a predetermined incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

After incubation to allow for the formation of formazan crystals by viable cells, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

-

The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

MRP2 Inhibition Assay:

-

A2780/RCIS cells, which overexpress MRP2, are used.[1]

-

The cells are exposed to the quinoline compounds being tested.

-

The uptake of a fluorescent MRP2 substrate, such as 5-carboxyfluorescein diacetate (5-CFDA), is measured in the presence of the test compounds.[1]

-

An increase in the intracellular fluorescence indicates inhibition of the MRP2 efflux pump.

Signaling Pathway Diagram

Caption: Inhibition of the MRP2 drug efflux pump by quinoline derivatives, leading to increased intracellular anticancer drug concentration and subsequent cell death.

Quinoxaline Derivatives as Tubulin Polymerization Inhibitors

The microtubule network is a critical component of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoxaline derivatives, which are structurally related to quinolines, have been identified as potent inhibitors of tubulin polymerization.[2]

These compounds induce cell cycle arrest in the G2/M phase, increase intracellular reactive oxygen species (ROS), and trigger apoptosis through the mitochondrial pathway.[2]

Quantitative Data: Antiproliferative Activity of Quinoxaline Derivatives

| Compound | Cancer Cell Lines | IC50 Range (µM) |

| 12 | Three human cancer cell lines | 0.19 - 0.51[2] |

Experimental Protocols

Tubulin Polymerization Assay:

-

Purified tubulin is incubated with the quinoxaline derivatives at various concentrations.

-

The polymerization of tubulin into microtubules is initiated by raising the temperature.

-

The extent of polymerization is monitored over time by measuring the increase in absorbance at 340 nm.

-

A known tubulin polymerization inhibitor (e.g., colchicine) is used as a positive control.

Cell Cycle Analysis:

-

Cancer cells are treated with the quinoxaline derivatives for a specified duration.

-

The cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Western Blot Analysis:

-

Treated and untreated cancer cells are lysed to extract total proteins.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with specific primary antibodies against proteins involved in the cell cycle (e.g., p21) and apoptosis.[2]

-

Secondary antibodies conjugated to an enzyme are used for detection, and the protein bands are visualized.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for quinoxaline derivatives, involving tubulin polymerization inhibition leading to G2/M arrest, ROS production, and apoptosis.

Substituted Quinolines as Antiviral Agents

Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of new antiviral drugs.[3] Certain substituted quinoline derivatives containing piperazine moieties have demonstrated potent in vitro activity against IAV.[3]

Preliminary studies on the mechanism of action of these compounds suggest that they inhibit viral RNA transcription and replication.[3]

Quantitative Data: Anti-Influenza A Virus Activity

| Compound | IC50 Range against IAV (µM) | Note |

| 9b | 0.88 - 6.33 | Exhibited broad-spectrum antiviral activity and acceptable cytotoxicity.[3] |

| 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | 0.88 - 4.92 | More active against IAV than the reference drug Ribavirin.[3] |

Experimental Protocols

Antiviral Activity Assay (e.g., Plaque Reduction Assay):

-

Confluent monolayers of host cells (e.g., MDCK cells) are infected with a known titer of influenza A virus.

-

The infected cells are then overlaid with a medium containing various concentrations of the quinoline derivatives.

-

After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).

-

The number of plaques in the treated wells is counted and compared to the untreated control to determine the concentration that inhibits plaque formation by 50% (IC50).

Logical Relationship Diagram

Caption: Postulated mechanism of antiviral action for substituted quinolines, involving the inhibition of viral RNA transcription and replication.

2-Quinolineacrylamides as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.

A series of C6-substituted N-hydroxy-2-quinolineacrylamides have been synthesized and shown to exhibit antiproliferative activity against cancer cells by inhibiting HDACs.[4] Notably, some of these compounds displayed distinct selectivity for HDAC6.[4]

Experimental Protocols

HDAC Isoform Activity Assay:

-

Recombinant human HDAC isoforms are used.

-

The enzymes are incubated with a fluorogenic acetylated peptide substrate in the presence of varying concentrations of the 2-quinolineacrylamide compounds.

-

The deacetylation of the substrate by the HDAC enzyme is followed by the addition of a developer, which generates a fluorescent signal.

-

The fluorescence intensity is measured to determine the enzymatic activity and the inhibitory potency of the compounds against each HDAC isoform.

Signaling Pathway Diagram

Caption: Mechanism of action of 2-quinolineacrylamides as HDAC inhibitors, leading to histone hyperacetylation and altered gene expression, resulting in antiproliferative effects.

Conclusion

The quinoline scaffold is a versatile pharmacophore that has given rise to compounds with a wide array of biological activities. While specific data on the mechanism of action of Quinoline, 2-((chloromethyl)thio)- is not currently available in the public domain, the research on related quinoline and quinoxaline derivatives provides valuable insights into its potential biological targets and mechanisms. These include the inhibition of drug efflux pumps like MRP2, disruption of microtubule dynamics, antiviral activity through the inhibition of viral replication machinery, and epigenetic modulation via HDAC inhibition. Further investigation into the specific biological effects of Quinoline, 2-((chloromethyl)thio)- is warranted to elucidate its precise mechanism of action and therapeutic potential.

References

- 1. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Quinoline-Based Thioethers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of contemporary methodologies for the synthesis of novel quinoline-based thioethers. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antitubercular, and as enhancers of monoclonal antibody production.[1][2][3] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic pathways to facilitate research and development in this promising area of drug discovery.

Core Synthetic Strategies and Methodologies

The synthesis of quinoline-based thioethers generally involves the reaction of a suitably functionalized quinoline core with a sulfur-containing nucleophile. The specific synthetic route can be adapted to introduce a wide variety of thioether substituents at different positions on the quinoline ring, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

I. Synthesis of 4-(Alkyl/Arylthio)quinolines

One common approach involves the nucleophilic substitution of a leaving group at the C4 position of the quinoline ring with a thiol. This method is versatile and allows for the introduction of a diverse range of alkyl and aryl thioether moieties.

A solution of 4-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol or DMF is treated with the desired thiol (1.2 eq) and a base, for instance, sodium hydroxide or potassium carbonate (2.0 eq). The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(alkyl/arylthio)quinoline.

Logical Relationship: Synthesis of 4-Thioether Substituted Quinolines

Caption: General workflow for the synthesis of 4-thioether substituted quinolines.

II. Synthesis of Quinoline-8-sulfonyl-based Thiosemicarbazides

Another important class of quinoline-based thioethers are thiosemicarbazides derived from a quinoline-8-sulfonyl chloride precursor. These compounds have shown promising antitubercular activity.[2][4] The synthesis is a two-step process involving the formation of a sulfonohydrazide intermediate followed by reaction with various isothiocyanates.

To a solution of quinoline-8-sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), hydrazine hydrate (2.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to obtain the crude quinoline-8-sulfonohydrazide, which can be used in the next step without further purification.

A solution of quinoline-8-sulfonohydrazide (1.0 eq) and the appropriate isothiocyanate (1.1 eq) in ethanol is heated at reflux for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the target N-substituted-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide.

Experimental Workflow: Synthesis of Quinoline-8-sulfonyl Thiosemicarbazides

Caption: Two-step synthesis of quinoline-8-sulfonyl thiosemicarbazides.

Quantitative Data Summary

The following tables summarize the yields and biological activities of representative quinoline-based thioethers synthesized via the described methodologies.

Table 1: Synthesis and Antifungal Activity of 4-(Allylthio)-8-fluoro-2,3-dimethylquinoline (3l) [1][5]

| Compound | Yield (%) | Antifungal Activity (Inhibition Rate at 50 µg/mL) |

| Sclerotinia sclerotiorum | ||

| 3l | Not explicitly stated, but synthesized | >80% |

Table 2: Antitubercular Activity of Quinoline-8-sulfonyl Thiosemicarbazide Derivatives [2]

| Compound | R-group on Thiosemicarbazide | MIC against M. tuberculosis H37Rv (µM) |

| QST3 | 4-Fluorophenyl | 12.5 |

| QST4 | 3-Chlorophenyl | 6.25 |

| QST10 | 4-Methoxyphenyl | 12.5 |

Signaling Pathway and Mechanism of Action

While the precise signaling pathways for all novel quinoline-based thioethers are not fully elucidated, some studies have investigated their mechanism of action. For instance, molecular docking studies suggest that the antifungal activity of 4-(allylthio)-8-fluoro-2,3-dimethylquinoline (3l) may be attributed to its interaction with dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1][5] Similarly, the antitubercular compound QST4 is proposed to exert its effect through the inhibition of the InhA enzyme, which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis.[2]

Signaling Pathway: Proposed Mechanism of Action for Antifungal and Antitubercular Quinoline Thioethers

Caption: Proposed inhibitory mechanisms of action for selected quinoline thioethers.

This technical guide provides a foundational understanding of the synthesis and potential applications of novel quinoline-based thioethers. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of new and more potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.monash.edu [research.monash.edu]

- 4. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Chloromethyl Group in 2-((chloromethyl)thio)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The introduction of reactive functional groups, such as a chloromethyl group, provides a versatile handle for further molecular elaboration and the development of novel therapeutic agents. This technical guide focuses on the reactivity of the chloromethyl group in 2-((chloromethyl)thio)quinoline, a structure poised for facile derivatization. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its reactivity can be confidently predicted based on well-established principles of organic chemistry and extensive data from analogous structures, such as other chloromethylated quinolines and alkyl chloromethyl thioethers.[4][5][6] This guide will detail the anticipated reactivity, provide generalized experimental protocols for key transformations, and present the expected outcomes in a structured format to aid in the design of synthetic strategies for drug discovery and development.

Introduction to Quinoline Scaffolds in Drug Discovery

The quinoline ring system is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[3] Its rigid structure and ability to engage in various intermolecular interactions make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. The diverse biological activities associated with quinoline derivatives include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[7]

Functionalization of the quinoline core is a key strategy for modulating the pharmacological profile of these compounds. The title compound, 2-((chloromethyl)thio)quinoline, incorporates a highly reactive electrophilic center—the chloromethyl group—making it a valuable intermediate for synthesizing a library of derivatives through nucleophilic substitution reactions.

Core Reactivity of the Chloromethyl Group

The primary mode of reactivity for the chloromethyl group in 2-((chloromethyl)thio)quinoline is nucleophilic substitution , predominantly through an SN2 mechanism . The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. The chlorine atom itself is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.

The thioether linkage is not expected to significantly hinder this reactivity and may subtly influence the electronic environment. The overall transformation can be depicted as follows:

Caption: General SN2 reaction of 2-((chloromethyl)thio)quinoline.

Experimental Protocols for Nucleophilic Substitution

The following are generalized protocols for the reaction of 2-((chloromethyl)thio)quinoline with various classes of nucleophiles. These are based on standard procedures for SN2 reactions involving reactive alkyl halides.[6][8] Optimization of solvent, temperature, and base may be required for specific substrates.

General Protocol for Reaction with Oxygen Nucleophiles (e.g., Phenoxides)

-

Preparation: To a solution of a substituted phenol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).

-

Reaction: Stir the mixture at room temperature for 30 minutes to generate the phenoxide in situ.

-

Addition: Add a solution of 2-((chloromethyl)thio)quinoline (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

-

Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Reaction with Nitrogen Nucleophiles (e.g., Amines)

-

Setup: Dissolve 2-((chloromethyl)thio)quinoline (1.0 equivalent) in a polar solvent such as ethanol or acetonitrile.

-

Addition: Add the desired primary or secondary amine (2.0-3.0 equivalents). An excess of the amine can also serve as the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) can be used.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to the reflux temperature of the solvent. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid. Dry the organic layer and purify the product by column chromatography or crystallization.

General Protocol for Reaction with Sulfur Nucleophiles (e.g., Thiols)

-

Preparation: In a flask, dissolve the desired thiol (1.1 equivalents) in a solvent like ethanol or DMF.

-

Base Addition: Add a base such as sodium ethoxide or potassium carbonate (1.2 equivalents) to deprotonate the thiol and form the more nucleophilic thiolate.

-

Substrate Addition: Add 2-((chloromethyl)thio)quinoline (1.0 equivalent) to the reaction mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often rapid.

-

Work-up and Purification: Perform an aqueous work-up similar to the one described for oxygen nucleophiles, followed by purification of the resulting thioether product.

Quantitative Data and Expected Products

The following table summarizes the expected products and hypothetical yields for the reaction of 2-((chloromethyl)thio)quinoline with a variety of common nucleophiles, based on similar reactions reported in the literature.[6]

| Nucleophile Class | Example Nucleophile | Expected Product Structure | Product Class | Hypothetical Yield (%) |

| Oxygen | Phenoxide (PhO⁻) | Quinoline-S-CH₂-O-Ph | Aryl Ether | 85-95 |

| Oxygen | Carboxylate (RCOO⁻) | Quinoline-S-CH₂-O-C(=O)R | Ester | 70-85 |

| Nitrogen | Piperidine | Quinoline-S-CH₂-N(C₅H₁₀) | Tertiary Amine | 90-98 |

| Nitrogen | Aniline (PhNH₂) | Quinoline-S-CH₂-NH-Ph | Secondary Amine | 75-90 |

| Nitrogen | Azide (N₃⁻) | Quinoline-S-CH₂-N₃ | Alkyl Azide | >95 |

| Sulfur | Thiophenoxide (PhS⁻) | Quinoline-S-CH₂-S-Ph | Dithioether | >95 |

| Carbon | Cyanide (CN⁻) | Quinoline-S-CH₂-CN | Nitrile | 80-90 |

| Carbon | Malonate Ester Enolate | Quinoline-S-CH₂-CH(COOEt)₂ | Substituted Malonate | 75-85 |

Visualizing the Synthetic Workflow

A typical experimental workflow for the synthesis and purification of a derivative from 2-((chloromethyl)thio)quinoline can be visualized as follows.

Caption: A standard workflow for nucleophilic substitution reactions.

Potential Side Reactions and Considerations

While the SN2 pathway is expected to be dominant, researchers should be aware of potential side reactions:

-

Elimination (E2): With sterically hindered or strongly basic nucleophiles, elimination to form a thioenol ether is a possibility, though generally less favored for primary halides.

-

Over-alkylation: For primary amine nucleophiles, dialkylation can occur. Using a large excess of the amine can help to minimize this.

-

Oxidation of Sulfur: The thioether sulfur atom can be oxidized to a sulfoxide or sulfone using appropriate oxidizing agents. This represents a potential subsequent synthetic step rather than a side reaction under typical nucleophilic substitution conditions.[9]

Conclusion

2-((chloromethyl)thio)quinoline is a highly valuable synthetic intermediate. The chloromethyl group serves as a potent electrophilic site, readily undergoing nucleophilic substitution with a wide variety of nucleophiles. This reactivity allows for the straightforward synthesis of diverse libraries of quinoline derivatives, which is a cornerstone of modern drug discovery programs. The protocols and data presented in this guide, derived from foundational chemical principles and analogous systems, provide a robust framework for scientists to exploit the synthetic potential of this versatile scaffold.

References

- 1. youtube.com [youtube.com]

- 2. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. soc.chim.it [soc.chim.it]

- 5. researchgate.net [researchgate.net]

- 6. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of Quinoline, 2-((chloromethyl)thio)- Interactions: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the computational methodologies used to model the interactions of Quinoline, 2-((chloromethyl)thio)- with protein targets, focusing on its potential as a covalent inhibitor in cancer-related signaling pathways.

This technical guide provides a comprehensive overview of the in silico modeling of Quinoline, 2-((chloromethyl)thio)-, a novel quinoline derivative with potential therapeutic applications. Given the well-documented role of the quinoline scaffold in anticancer drug discovery, and the reactive nature of the chloromethylthio moiety, this document outlines a computational workflow to investigate its interactions with a key cancer target. Due to the lack of specific experimental data for this compound, this guide will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target. EGFR is a well-validated cancer target, and its active site contains a cysteine residue (Cys797) that is a known target for covalent inhibitors, making it an ideal model system for this study.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and discovery. It provides detailed experimental protocols for key in silico techniques, presents data in a structured format for easy interpretation, and utilizes visualizations to clarify complex workflows and biological pathways.

Target Selection and Rationale

Quinoline derivatives have been extensively investigated as inhibitors of various protein kinases and topoisomerases involved in cancer progression.[4][5][6][7][8][9][10] The PI3K/AKT/mTOR and EGFR signaling pathways are frequently deregulated in numerous cancers and are prominent targets for quinoline-based inhibitors.[4][9][10][11] The compound of interest, Quinoline, 2-((chloromethyl)thio)-, possesses a reactive chloromethyl group, suggesting it may act as an electrophile and form a covalent bond with nucleophilic residues, such as cysteine, in a protein's binding site.[12]

The EGFR kinase domain contains a conserved cysteine residue (Cys797) within its ATP-binding pocket, which has been successfully targeted by several FDA-approved covalent inhibitors.[1][2][3] The formation of a covalent bond can lead to prolonged and irreversible inhibition, offering potential advantages in terms of potency and duration of action. Therefore, EGFR (specifically the kinase domain containing Cys797) is selected as a primary target for the in silico investigation of Quinoline, 2-((chloromethyl)thio)-. For this study, a high-resolution crystal structure of the EGFR kinase domain, preferably in complex with a known covalent inhibitor, will be used as the starting point for modeling. A suitable example is PDB ID: 4G5J, which shows EGFR in a covalent complex with afatinib.[3]

In Silico Modeling Workflow

The computational analysis of the interaction between Quinoline, 2-((chloromethyl)thio)- and the EGFR kinase domain involves a multi-step process, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding mode, and culminating in molecular dynamics simulations to assess the stability of the complex and estimate the binding free energy.

Detailed Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare the three-dimensional structures of Quinoline, 2-((chloromethyl)thio)- and the EGFR kinase domain for docking and simulation.

Protocol:

-

Ligand Preparation:

-

The 2D structure of Quinoline, 2-((chloromethyl)thio)- is drawn using a chemical sketcher (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, Maestro).

-

The 3D structure is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

The final structure is saved in a format compatible with docking software (e.g., .mol2 or .sdf).

-

-

Protein Preparation:

-

The crystal structure of the EGFR kinase domain is downloaded from the Protein Data Bank (e.g., PDB ID: 4G5J).[3]

-

All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the PDB file.

-

Hydrogen atoms are added to the protein structure.

-

The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (7.4) are assigned.

-

The protein structure is energy-minimized to relieve any steric clashes.

-

Covalent Molecular Docking

Objective: To predict the binding pose of Quinoline, 2-((chloromethyl)thio)- in the ATP-binding site of EGFR and the formation of a covalent bond with Cys797.

Protocol:

-

Software Selection: A covalent docking program such as GOLD, CovDock (Schrödinger), or AutoDock with a covalent docking extension is used.[13][14][15]

-

Binding Site Definition: The binding site is defined as a grid box centered on the co-crystallized ligand in the PDB structure, encompassing the entire ATP-binding pocket.

-

Covalent Docking Parameters:

-

The reactive residue in the protein (Cys797) and the reactive atom in the ligand (the carbon of the chloromethyl group) are specified.

-

The type of reaction (nucleophilic substitution) is defined.

-

-

Docking and Scoring:

-

The docking algorithm is run to generate a series of possible binding poses.

-

The generated poses are scored based on a scoring function that evaluates the non-covalent interactions and the geometry of the covalent bond.

-

The top-scoring pose is selected for further analysis and molecular dynamics simulation.

-

Molecular Dynamics Simulation

Objective: To assess the stability of the covalently bound Quinoline, 2-((chloromethyl)thio)-EGFR complex and to characterize the dynamics of the interaction.

Protocol:

-

System Setup:

-

The covalently docked complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M).

-

-

Force Field: A suitable force field for proteins and small molecules is chosen (e.g., CHARMM36 for the protein and CGenFF for the ligand).[16]

-

Equilibration:

-

The system is first energy-minimized to remove any bad contacts.

-

A short simulation with restraints on the protein and ligand heavy atoms is run to allow the water molecules and ions to equilibrate (NVT ensemble).

-

A subsequent simulation is performed at constant pressure to ensure the correct density of the system (NPT ensemble).

-

-

Production Simulation: A production MD simulation of at least 100 nanoseconds is run without restraints.[16] The coordinates of the system are saved at regular intervals (e.g., every 10 picoseconds).

Post-Simulation Analysis

Objective: To analyze the trajectory from the MD simulation to extract meaningful quantitative data about the stability and interactions of the complex.

Protocol:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms is calculated over the course of the simulation to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation.

-

Binding Free Energy Calculation (MM/PBSA or MM/GBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the ligand to the protein.[17][18][19][20][21] This provides a more accurate estimation of binding affinity than docking scores alone.

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Covalent Docking Results

| Parameter | Value |

| Docking Software | GOLD |

| Scoring Function | GoldScore |

| Top Pose Score | 75.2 |

| Covalent Bond Length (C-S) | 1.82 Å |

| Key Non-covalent Interactions | Hydrogen bond with Met793, Pi-cation with Lys745 |

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)

| Metric | Protein Backbone | Ligand Heavy Atoms |

| Average RMSD (Å) | 1.8 ± 0.3 | 0.9 ± 0.2 |

| Average RMSF (Å) (Binding Site Residues) | 1.2 ± 0.4 | - |

Table 3: Binding Free Energy Calculation (MM/PBSA)

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.7 ± 3.1 |

| Electrostatic Energy | -22.3 ± 4.5 |

| Polar Solvation Energy | 35.8 ± 5.2 |

| Non-polar Solvation Energy | -5.1 ± 0.5 |

| Total Binding Free Energy (ΔG) | -37.3 ± 6.8 |

Visualization of Pathways and Relationships

Graphical representations are essential for illustrating complex biological pathways and computational workflows.

Conclusion

This technical guide outlines a comprehensive in silico strategy for evaluating the interaction of a novel reactive compound, Quinoline, 2-((chloromethyl)thio)-, with a high-value cancer target, the EGFR kinase domain. By employing a combination of covalent molecular docking and molecular dynamics simulations, it is possible to gain detailed insights into the binding mode, stability, and energetics of the ligand-protein interaction. The methodologies and data presentation formats described herein provide a robust framework for the computational assessment of novel quinoline derivatives and can aid in prioritizing compounds for further experimental validation in the drug discovery pipeline. The potential for covalent inhibition of EGFR by Quinoline, 2-((chloromethyl)thio)- represents a promising avenue for the development of new targeted cancer therapeutics.

References

- 1. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 6. addi.ehu.es [addi.ehu.es]

- 7. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. peng-lab.org [peng-lab.org]

- 21. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

Methodological & Application

Practical Applications of Quinoline, 2-((chloromethyl)thio)- in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Quinoline, 2-((chloromethyl)thio)-, a versatile reagent in organic synthesis. While direct literature on this specific compound is limited, its reactivity can be confidently inferred from the well-established chemistry of related quinoline derivatives, particularly those bearing reactive chloromethyl and thioether functionalities. This molecule serves as a valuable building block for the introduction of the quinolin-2-ylthiomethyl moiety into a variety of organic scaffolds, a common structural motif in medicinally relevant compounds.

Overview and Synthetic Strategy

Quinoline, 2-((chloromethyl)thio)- is primarily utilized as an electrophilic alkylating agent. The presence of the electron-withdrawing quinoline ring and the inherent reactivity of the chloromethyl group attached to the sulfur atom make it susceptible to nucleophilic attack.

The logical synthetic route to Quinoline, 2-((chloromethyl)thio)- involves a two-step process:

-

Synthesis of the Precursor: Preparation of quinoline-2-thiol (or its tautomer, quinoline-2(1H)-thione). This can be achieved through methods such as the reaction of quinoline N-oxides with thiourea.[1]

-

S-Alkylation: Subsequent S-alkylation of quinoline-2-thiol with a suitable chloromethylating agent.

The overall synthetic pathway can be visualized as follows:

References

Application Notes and Protocols for Quinoline, 2-((chloromethyl)thio)- as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Quinoline, 2-((chloromethyl)thio)-, a versatile intermediate for the synthesis of novel pharmaceutical agents. The unique structural features of this compound, combining a quinoline scaffold with a reactive (chloromethyl)thio group, make it a valuable building block for creating diverse molecular architectures with potential therapeutic applications, particularly in oncology and infectious diseases.

Overview of Quinoline, 2-((chloromethyl)thio)-

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties[1][2]. The introduction of a sulfur-containing substituent at the 2-position of the quinoline ring can significantly modulate its biological activity. The (chloromethyl)thio group, in particular, serves as a reactive handle for introducing the quinoline moiety into various molecular scaffolds through nucleophilic substitution reactions. This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Chemical Structure:

(Structure to be visualized in a diagram below)

Synthetic Protocol for Quinoline, 2-((chloromethyl)thio)-

While direct literature on the synthesis of Quinoline, 2-((chloromethyl)thio)- is scarce, a plausible and efficient method involves the S-alkylation of 2-mercaptoquinoline. This protocol is based on established methods for the S-alkylation of heterocyclic thiols.

Reaction Scheme:

2-Mercaptoquinoline + Chloroiodomethane → Quinoline, 2-((chloromethyl)thio)-

Experimental Protocol:

-

Materials:

-

2-Mercaptoquinoline (1.0 eq)

-

Chloroiodomethane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetone (solvent)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (Silica gel 60, 230-400 mesh)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-mercaptoquinoline and anhydrous acetone.

-

Stir the solution at room temperature until the 2-mercaptoquinoline is completely dissolved.

-

Add potassium carbonate to the solution and continue stirring for 15-20 minutes to form the corresponding thiolate salt.

-

Slowly add chloroiodomethane to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 56°C for acetone) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-